molecular formula C22H18BrN3O5 B12478014 2-bromo-N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide

2-bromo-N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide

Cat. No.: B12478014
M. Wt: 484.3 g/mol
InChI Key: HTXFSOIVVUGOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-N-{4-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, a hydroxy group, and a nitro group, all contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-{4-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-{4-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can produce various substituted benzamides.

Scientific Research Applications

2-BROMO-N-{4-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-BROMO-N-{4-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-N-{4-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C22H18BrN3O5

Molecular Weight

484.3 g/mol

IUPAC Name

2-bromo-N-[4-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C22H18BrN3O5/c1-2-31-20-12-17(26(29)30)11-14(21(20)27)13-24-15-7-9-16(10-8-15)25-22(28)18-5-3-4-6-19(18)23/h3-13,27H,2H2,1H3,(H,25,28)

InChI Key

HTXFSOIVVUGOGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.